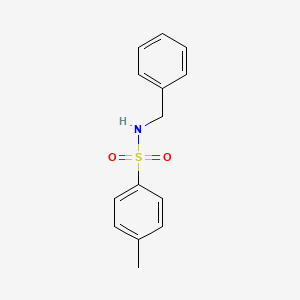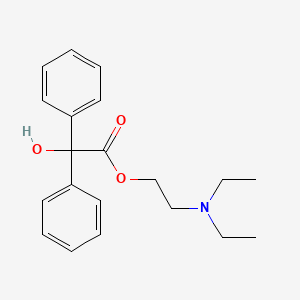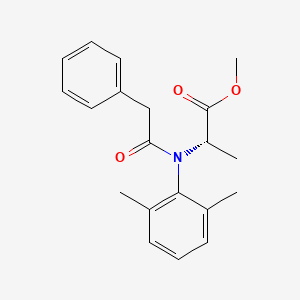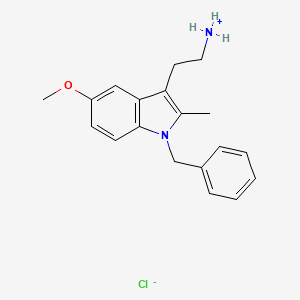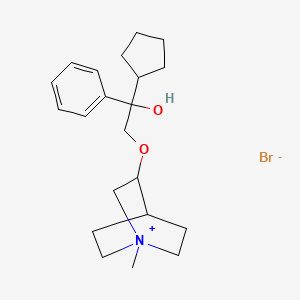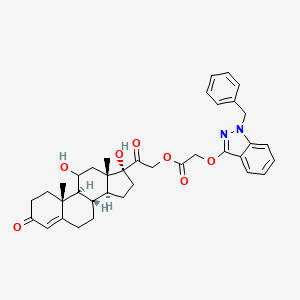
Bufotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufotoxin is a toxic steroid lactone. It occurs in the parotoid glands, skin and poison of many toads and other amphibians, and in some plants and mushrooms.
Scientific Research Applications
1. Toxicological Effects
Bufotoxin has been studied for its toxicological effects on liver architecture in Wistar rats. Research by Ihentuge et al. (2016) found that bufotoxins can cause liver damage in a dose-dependent manner, highlighting the compound's toxicological significance (Ihentuge et al., 2016).
2. Anticancer Properties
The anticancer properties of bufotoxin have been a significant focus of research. Meng et al. (2016) investigated the chemical profiling and cytotoxicity of bufadienolides in toad venom and toad skin, which are used in traditional Chinese medicine for cancer treatment. Their study revealed the potent cytotoxicity of bufotoxin fractions (Meng et al., 2016).
3. Novel Bufotoxin Compounds
New bufotoxin compounds have been isolated and identified for potential applications. Li et al. (2013) discovered two new bufotoxins from the skin of Bufo bufo gargarizans, which could have future research implications (Li et al., 2013).
4. Ocular Effects
Bufotoxin's impact on vision and ocular health has been documented. A study by Pejic et al. (2020) described a case of sudden vision loss and ocular hypotonia in a patient exposed to toad poison, providing insights into bufotoxin's physiological effects on the eyes (Pejic et al., 2020).
5. Antibacterial Effects
The antibacterial effects of bufotoxin have been explored in various studies. Yong-san (2006) investigated the inhibitory effects of bufotoxin on Enterobacter aerogenes, showing that higher concentrations of bufotoxin led to stronger inhibitory effects (Xue Yong-san, 2006).
6. Comprehensive Overview
Research by Wei et al. (2019) provides a comprehensive overview of the ethnopharmacological uses, constituents, pharmacokinetics, pharmacology, and toxicology of bufotoxin. This study offers fundamental data for future research and development of new drugs (Wei et al., 2019).
7. Spectrum-Effect Relationship and Pharmacologic Mechanism
Wu et al. (2020) conducted a study to identify bioactive compounds and pharmacophores in toad venom, including bufotoxin, and explored their anti-cancer mechanisms. This research enhances understanding of bufotoxin's pharmacologic mechanism in cancer treatment (Wu et al., 2020).
properties
CAS RN |
464-81-3 |
|---|---|
Molecular Formula |
C40H60N4O10 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
(2S)-2-[[8-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C40H60N4O10/c1-24(45)53-31-22-40(51)29-14-13-26-21-27(16-18-38(26,2)28(29)17-19-39(40,3)35(31)25-12-15-33(47)52-23-25)54-34(48)11-7-5-4-6-10-32(46)44-30(36(49)50)9-8-20-43-37(41)42/h12,15,23,26-31,35,51H,4-11,13-14,16-22H2,1-3H3,(H,44,46)(H,49,50)(H4,41,42,43)/t26-,27+,28+,29-,30+,31+,35+,38+,39-,40+/m1/s1 |
InChI Key |
HDTHCLKLBSPBIS-JBXNKDOXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bufotoxin; Vulgarobufotoxin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)
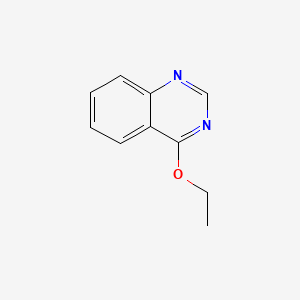

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)
